molecular formula C34H64N16O7 B12577095 L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 583824-02-6

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12577095
CAS No.: 583824-02-6
M. Wt: 809.0 g/mol
InChI Key: MVPWVDZKWHDKNZ-OOPVGHQCSA-N
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Description

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. This compound is characterized by the presence of multiple amino acids, including proline, lysine, and ornithine, each of which plays a crucial role in its structure and function. The compound’s unique structure allows it to participate in various biochemical processes, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of amino acids using reagents such as carbodiimides or active esters. The final step involves the deprotection of amino groups to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .

Scientific Research Applications

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

CAS No.

583824-02-6

Molecular Formula

C34H64N16O7

Molecular Weight

809.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C34H64N16O7/c35-14-2-1-8-21(46-26(51)20-9-3-15-42-20)27(52)48-23(11-5-17-44-33(38)39)30(55)50-19-7-13-25(50)29(54)47-22(10-4-16-43-32(36)37)28(53)49-24(31(56)57)12-6-18-45-34(40)41/h20-25,42H,1-19,35H2,(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,56,57)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

MVPWVDZKWHDKNZ-OOPVGHQCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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